molecular formula C11H10ClN3O4S B11252357 1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-1H-imidazole

1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-1H-imidazole

Cat. No.: B11252357
M. Wt: 315.73 g/mol
InChI Key: WCDWVAFAEOAJET-UHFFFAOYSA-N
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Description

1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-1H-imidazole: is a chemical compound with a complex structure. Let’s break it down:

    1H-imidazole: Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. It is commonly found in various biological molecules and pharmaceuticals.

    2-ethyl: This indicates an ethyl group (CH₂CH₃) attached to the imidazole ring.

    (2-chloro-5-nitrophenyl)sulfonyl: This part of the compound consists of a phenyl ring substituted with chlorine (Cl) at position 2 and a nitro group (NO₂) at position 5. Additionally, it bears a sulfonyl group (SO₂) attached to the phenyl ring.

Preparation Methods

The synthetic routes for this compound involve several steps

    Imidazole Synthesis: Start by synthesizing the imidazole ring. Various methods exist, including cyclization of appropriate precursors.

    Introduction of Ethyl Group: Alkylation of the imidazole ring with ethyl halides (e.g., ethyl bromide) yields the 2-ethyl-imidazole.

    Substitution and Sulfonation: Introduce the phenyl ring with chlorine and nitro groups. Then, sulfonate the phenyl ring using a suitable reagent (e.g., chlorosulfonic acid).

    Overall Reaction:

Chemical Reactions Analysis

    Oxidation: The nitro group can undergo reduction to an amino group (NH₂) or oxidation to a carbonyl group (C=O).

    Substitution: The chlorine atom can be replaced by other nucleophiles (e.g., amines or hydroxide ions).

    Common Reagents: N-bromosuccinimide (NBS) is often used for benzylic halogenation.

    Major Products: The main product is 1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-1H-imidazole itself.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities (e.g., enzyme inhibition).

    Medicine: Explored for antimicrobial or antiparasitic properties.

    Industry: May find applications in specialty chemicals or pharmaceuticals.

Mechanism of Action

  • The compound’s mechanism depends on its specific targets. For example, if it inhibits an enzyme, it might disrupt a metabolic pathway.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds: Other sulfonyl-substituted imidazoles or related heterocycles.

    Uniqueness: The combination of the sulfonyl group, chlorine, and nitro group makes this compound distinctive.

Remember that this compound’s properties and applications are still an active area of research, and scientists continue to explore its potential.

Properties

Molecular Formula

C11H10ClN3O4S

Molecular Weight

315.73 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)sulfonyl-2-ethylimidazole

InChI

InChI=1S/C11H10ClN3O4S/c1-2-11-13-5-6-14(11)20(18,19)10-7-8(15(16)17)3-4-9(10)12/h3-7H,2H2,1H3

InChI Key

WCDWVAFAEOAJET-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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